molecular formula C6H7FN2O2S B1290113 4-Amino-2-fluorobenzenesulfonamide CAS No. 2368-83-4

4-Amino-2-fluorobenzenesulfonamide

Cat. No.: B1290113
CAS No.: 2368-83-4
M. Wt: 190.2 g/mol
InChI Key: ZJLICVHTRBOVPM-UHFFFAOYSA-N
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Description

4-Amino-2-fluorobenzenesulfonamide is a fluorinated aromatic compound with the molecular formula C6H7FN2O2S and a molecular weight of 190.19 g/mol . This compound, provided with a high purity of 98%, serves as a versatile building block in medicinal chemistry and drug discovery research . Its structure features both an amino (-NH2) and a sulfonamide (-S(O)2NH2) group on a fluorobenzene ring, making it a valuable intermediate for the synthesis of more complex molecules . The canonical SMILES representation for this compound is NC1=CC=C(S(N)(=O)=O)C(F)=C1 . Researchers utilize such fluorinated sulfonamides in the development of potential therapeutic agents, including enzyme inhibitors . As a standard safety precaution, this product is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and eye irritation, or cause respiratory irritation . Appropriate personal protective equipment should be worn. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLICVHTRBOVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624680
Record name 4-Amino-2-fluorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2368-83-4
Record name 4-Amino-2-fluorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Structure and Fundamental Characteristics

Structural Isomerism and Positional Fluorination Effects

The introduction of an amino group at the C4 position fundamentally alters the electronic landscape of the 4-fluorobenzenesulfonamide (B1215347) scaffold.

4-Fluorobenzenesulfonamide : This parent molecule features two electron-withdrawing groups: the sulfonamide and the fluorine atom. Their combined inductive and resonance effects decrease the electron density of the aromatic ring.

4-Amino-2-fluorobenzenesulfonamide : The addition of the strongly electron-donating amino group at the para-position relative to the sulfonamide group introduces a powerful opposing electronic influence. This amino group increases the electron density of the ring through resonance, which can modulate the chemical reactivity and acidity of the sulfonamide group. The fluorine's shift to the ortho-position places its strong inductive-withdrawing effect in close proximity to the sulfonamide group, directly influencing its local electronic environment.

A comparison with its structural isomer, 4-Amino-3-fluorobenzenesulfonamide, highlights the subtle but significant consequences of substituent placement. nih.gov The primary distinction lies in the position of the fluorine atom relative to the other two functional groups.

In This compound , the fluorine atom is ortho to the sulfonamide group and meta to the amino group. This placement means:

Its potent electron-withdrawing inductive effect has a maximal impact on the adjacent sulfonamide group.

An intramolecular hydrogen bond can potentially form between a hydrogen atom of the C4-amino group and the C2-fluorine atom.

In 4-Amino-3-fluorobenzenesulfonamide , the fluorine is meta to the sulfonamide group and ortho to the amino group. nih.gov This results in:

A reduced inductive influence on the sulfonamide group due to increased distance.

A direct and strong inductive effect on the adjacent amino group, decreasing its basicity.

The potential for intramolecular hydrogen bonding between the amino group and the fluorine atom.

FeatureThis compound4-Amino-3-fluorobenzenesulfonamide
Fluorine Position Ortho to -SO₂NH₂, Meta to -NH₂Meta to -SO₂NH₂, Ortho to -NH₂
Primary Inductive Effect Strong influence on the sulfonamide groupStrong influence on the amino group
Potential Intramolecular H-Bond Between -NH₂ and -FBetween -NH₂ and -F

Molecular Conformation and Geometry

While a specific crystal structure for this compound is not available in the searched literature, its conformation can be inferred from analogous structures like 2-Amino-4-methylbenzenesulfonamide. nih.gov In such molecules, the sulfonamide group is not coplanar with the aromatic ring. The C2/S1/N2 plane typically forms a significant dihedral angle with the plane of the aromatic ring, often around 70°. nih.gov This staggered conformation is a common feature of benzenesulfonamide (B165840) derivatives.

The geometry around the sulfur atom is tetrahedral, and the bond lengths and angles are characteristic of this functional group. The presence of the ortho-fluorine atom may induce minor steric adjustments, potentially influencing the precise dihedral angle and the orientation of the sulfonamide group relative to the ring.

ParameterTypical Value (based on analogue nih.gov)
S-O Bond Length ~1.44 Å
S-N Bond Length ~1.63 Å
S-C (aromatic) Bond Length ~1.76 Å
O-S-O Angle ~118°
C-S-N Angle ~107°
Dihedral Angle (Aromatic Ring to C-S-N Plane) ~70°

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound is expected to be dominated by a network of hydrogen bonds, a characteristic feature of sulfonamides containing amino groups. nih.gov The molecule possesses multiple hydrogen bond donor sites (the amine -NH₂ and sulfonamide -NH₂) and acceptor sites (the sulfonyl oxygens and the amine nitrogen).

The most prominent and predictable interaction is the formation of a centrosymmetric dimer via hydrogen bonds between the sulfonamide groups of two separate molecules. nih.gov In this motif, the sulfonamide proton of one molecule donates to a sulfonyl oxygen of the second molecule, and vice versa. This interaction is described by the graph-set notation R²₂(8) and is a robust and common feature in the crystal structures of primary sulfonamides.

Beyond this primary dimer, additional hydrogen bonds involving the 4-amino group are expected, linking these dimers into more extended structures like chains, sheets, or a three-dimensional network. researchgate.net These interactions could involve N-H···O bonds to sulfonyl groups or N-H···N bonds between the amino groups of adjacent molecules. nih.gov

Synthetic Methodologies

Direct Synthesis Approaches for 4-Amino-2-fluorobenzenesulfonamide

The most direct synthesis of this compound typically involves a two-step process starting from a pre-fluorinated precursor. One common method begins with 4-fluorobenzenesulfonyl chloride, which undergoes amination to yield the final product. smolecule.com This approach leverages the availability of the sulfonyl chloride precursor to directly install the sulfonamide functional group.

Another related strategy involves the synthesis of 4-amino-2-fluoro-N-methyl-benzamide, a key intermediate for certain pharmaceuticals. researchgate.net This multi-step synthesis starts with 2-fluoro-4-nitrotoluene, which is oxidized to 2-fluoro-4-nitrobenzoic acid using an oxidant like potassium permanganate. researchgate.netgoogle.com The benzoic acid is then converted to its corresponding acid chloride and subsequently aminated. The final step involves the reduction of the nitro group to an amine, often through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, to afford the 4-amino product in high yield. researchgate.netgoogle.com While this route leads to a benzamide (B126) rather than a sulfonamide, the final hydrogenation step is a key transformation for installing the 4-amino group onto a 2-fluoro-substituted ring, a strategy that is conceptually applicable to a sulfonamide precursor.

General Synthetic Strategies for Fluorinated Aminobenzenesulfonamides

Broader strategies for synthesizing fluorinated aminobenzenesulfonamides offer flexibility in introducing the required functional groups onto the aromatic ring. These methods often involve the sequential formation of the sulfonamide and the introduction or modification of the amino and fluoro substituents.

A widely used and versatile method for preparing arylsulfonamides involves the reaction of a primary or secondary amine with a substituted benzenesulfonyl chloride. This strategy is directly applicable to the synthesis of fluorinated aminobenzenesulfonamides. For instance, the synthesis of 4-Fluoro-N-(thiazol-2-yl)benzenesulfonamide is achieved by reacting 2-aminothiazole (B372263) with 4-fluorobenzenesulfonyl chloride in the presence of a base like sodium acetate (B1210297) in water. nih.gov This highlights a general pathway where a fluorinated benzenesulfonyl chloride serves as the key electrophile for building the sulfonamide linkage.

The general production of the parent p-aminobenzenesulfonamide (sulfanilamide) often starts with acetanilide, which is treated with excess chlorosulfonic acid to produce p-acetaminobenzenesulfonyl chloride. google.com This intermediate is then typically reacted with ammonia, followed by acidic or basic hydrolysis of the acetyl protecting group to reveal the free amine. google.com This classic route can be adapted for fluorinated analogs by starting with a fluoro-substituted acetanilide, demonstrating the modularity of using halogenated benzenesulfonyl chlorides as key intermediates.

Modern synthetic chemistry employs specialized reagents for efficient fluorination and amination reactions. N-Fluorobenzenesulfonimide (NFSI) is a prominent example, serving as a versatile, mild, and stable crystalline solid that can act as both an electrophilic fluorine source and an amination reagent. nih.govbeilstein-journals.org

As a fluorinating agent, NFSI is used in the direct fluorination of C–H bonds in (hetero)aromatic compounds. rsc.org These reactions are often catalyzed by transition metals such as palladium, which can direct the fluorination to a specific position on the aromatic ring. nih.gov For example, palladium acetate in the presence of trifluoroacetic acid can catalyze the ortho-monofluorination of various N-heterocyclic compounds using NFSI. nih.gov Mechanochemical methods, using ball milling, have also been developed for the fluorination of electron-rich arenes with NFSI in the absence of solvents. beilstein-journals.org

Beyond fluorination, NFSI can also function as a nitrogen source for amidation reactions. researchgate.netorganic-chemistry.org For instance, copper-catalyzed reactions can utilize NFSI for aminative aza-annulation processes. organic-chemistry.org An efficient amidation of electron-rich arenes using NFSI as a nitrogen source has been achieved at elevated temperatures without the need for catalysts. researchgate.net This dual reactivity makes NFSI a powerful tool in the synthesis of complex molecules containing both fluorine and nitrogen, offering pathways to fluorinated aminobenzenesulfonamides through either direct fluorination of an aminosulfonamide or amination of a fluorinated precursor.

Catalytic Transformations in Related Fluorinated Sulfonamide Synthesis

Catalysis, particularly using transition metals, has revolutionized the synthesis of complex organic molecules, including fluorinated sulfonamides. These methods provide highly efficient and selective routes for forming key chemical bonds.

Transition metal-catalyzed C-H amination has emerged as a powerful strategy for the direct conversion of C-H bonds into C-N bonds, offering a more atom-economical alternative to traditional cross-coupling reactions. rsc.orgnih.govacs.org This approach is highly valuable for synthesizing N-aryl sulfonamides, which are important structural motifs in many pharmaceuticals. researchgate.net

Various late transition metals, including palladium and copper, have been shown to effectively catalyze these transformations. nih.govacs.org Sulfonyl azides are frequently used as the nitrogen source in these reactions, as they serve as both an amino source and an internal oxidant, releasing dinitrogen as the only byproduct. rsc.orgresearchgate.net For example, Pd(II)/SOX (sulfoxide-oxazoline) ligand systems can catalyze the intermolecular allylic C-H amination of olefins with N-triflyl protected amines, demonstrating the capacity of modern catalysts to facilitate challenging C-N bond formations. nih.gov These catalytic systems provide a direct route to complex sulfonamides from simple hydrocarbon precursors, a strategy applicable to the synthesis of fluorinated analogs.

While this compound itself is achiral, many of its derivatives used in pharmaceutical applications are chiral. Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry for establishing stereocenters with high enantioselectivity. chemscene.com This technique is particularly relevant in the synthesis of fluoro-amino scaffolds, such as β-fluoro α-amino acids or α-fluoro-α-amino acids. nih.govnih.gov

For example, the synthesis of β,β-difluoroglutamic acid has been achieved using an asymmetric reduction of an iminoester as a key step to establish the chiral amine center with excellent enantiomeric excess. nih.gov Similarly, asymmetric transfer hydrogenation (ATH) of α-oxo-phosphonates provides a route to enantiopure α-aminophosphonic acids, which are potent enzyme inhibitors. researchgate.net Nickel-catalyzed asymmetric hydrogenation of olefins represents another powerful method for accessing chiral α- and β-amino acids. thieme-connect.de These catalytic hydrogenation techniques are indispensable for creating the chiral fluoro-amino-containing building blocks that may be incorporated into more complex structures derived from a core like this compound.

Electrophilic Fluorination Strategies

The direct introduction of a fluorine atom onto an aromatic ring via electrophilic fluorination represents a key strategy in modern synthetic chemistry. This approach is particularly relevant for the synthesis of this compound, where a fluorine atom is installed ortho to a powerful activating amino group. The development of stable, easy-to-handle electrophilic N-F fluorinating agents has largely replaced older, more hazardous methods that used reagents like elemental fluorine. wikipedia.org These modern reagents offer high efficacy and selectivity for the fluorination of electron-rich aromatic systems. wikipedia.orgbrynmawr.edu

The mechanism of electrophilic aromatic fluorination is a subject of ongoing study but is generally understood to proceed through either a polar SN2-type pathway or a single-electron transfer (SET) process. wikipedia.orgrsc.org For a substrate like 4-aminobenzenesulfonamide or its N-protected derivatives, the reaction begins with the formation of a π-complex between the electron-rich aromatic ring and the electrophilic fluorine agent. rsc.orgrsc.org This is followed by the approach of the fluorine atom to an aromatic carbon, forming a cationic intermediate known as a σ-complex or Wheland intermediate. rsc.org The potent ortho-, para-directing activating nature of the amino or protected amino group overwhelmingly directs the substitution to the C-2 position. Subsequent deprotonation restores the ring's aromaticity, yielding the final 2-fluoro product. rsc.org

Two of the most prominent and widely utilized electrophilic fluorinating agents for such transformations are Selectfluor and N-Fluorobenzenesulfonimide (NFSI). wikipedia.org

Selectfluor

Selectfluor, the trade name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (F-TEDA-BF₄), is a highly effective and versatile electrophilic fluorinating agent. enamine.net It is a stable, crystalline solid that offers significant advantages in safety and handling compared to earlier reagents. enamine.net Its dicationic nature makes it soluble in polar solvents like acetonitrile (B52724), water, and DMF. enamine.net Selectfluor is well-documented for its ability to fluorinate activated aromatic compounds, including anilines and benzamides, making it a prime candidate for the synthesis of this compound. researchgate.net Research has demonstrated its efficacy in directly substituting fluorine into activated positions on various aromatic systems. researchgate.netorganic-chemistry.org The reaction mechanism with Selectfluor is debated, with evidence suggesting a preference for the SET pathway over the SN2 mechanism in the fluorination of aromatic substrates. rsc.org

SubstrateFluorinating AgentSolventTemperature (°C)Yield (%)Reference
Activated Aromatic SystemsSelectfluor™ F-TEDA-BF₄Ionic LiquidAmbientHigh researchgate.net
Anilines/BenzamidesSelectfluorNot SpecifiedNot SpecifiedNot Specified researchgate.net
2-Arylpyridines (ortho-C-H fluorination)1-Fluoro-2,4,6-trimethylpyridin-1-iumtetrafluoroborateNot SpecifiedMicrowave IrradiationNot Specified juniperpublishers.com

N-Fluorobenzenesulfonimide (NFSI)

N-Fluorobenzenesulfonimide (NFSI) is another widely employed, commercially available electrophilic fluorinating agent. rsc.org It is a crystalline solid, generally considered a milder reagent than Selectfluor, and has proven effective for the fluorination of a broad range of substrates, including activated (hetero)aromatic C–H bonds. brynmawr.edursc.orgorganic-chemistry.org The use of NFSI is a well-established method for the direct fluorination of electron-rich aromatic compounds. rsc.org In some cases, the reaction can be promoted or catalyzed by transition metals, such as palladium or copper, to achieve high regioselectivity, although direct fluorination of highly activated rings often proceeds without a catalyst. rsc.orgorganic-chemistry.org Research indicates that NFSI is effective for fluorinating diverse aromatic systems, sometimes under aqueous conditions, highlighting its versatility. organic-chemistry.org

Substrate TypeFluorinating AgentCatalyst/AdditiveSolventConditionsReference
Tertiary SulfonamidesNFSINoneNot SpecifiedNot Specified nih.gov
2H-IndazolesNFSIMetal-freeWaterAmbient Air organic-chemistry.org
(Hetero)arenesNFSIPd-catalystNot SpecifiedNot Specified rsc.org
β-ketoestersNFSIChiral bis(oxazoline)-copper complexesHFIP (additive)Not Specified juniperpublishers.com

Chemical Reactivity and Mechanistic Investigations

Reactions of the Amino Functional Group

The amino group (-NH2) on the benzene (B151609) ring is a primary site of nucleophilic and condensation reactions.

The amino group of 4-Amino-2-fluorobenzenesulfonamide can readily undergo condensation reactions with various carbonyl compounds. For instance, it can react with aldehydes to form imines. smolecule.com A notable example is its reaction with benzaldehyde (B42025) to produce (E)-N-(4-fluorobenzylidene)-4-fluorobenzenesulfonamide. smolecule.com

Amidation reactions, particularly with anhydrides, are also a key feature of its reactivity. The uncatalyzed direct amidation reaction often proceeds through the attack of the amine on a hydrogen-bond-bound dimer of a carboxylic acid. acsgcipr.org To drive the reaction to completion, the water byproduct of this condensation must be removed, often through azeotropic distillation. acsgcipr.org The elevated temperatures required for these thermal condensations can sometimes lead to degradation of the reactants or products. acsgcipr.org

ReactantProductReaction Type
AldehydesIminesCondensation
Carboxylic Acid AnhydridesAmidesAmidation

This table illustrates the types of condensation and amidation reactions the amino group of this compound can undergo.

The amino group of this compound exhibits nucleophilic character. The nucleophilicity of amino groups in similar aromatic systems has been studied, revealing that their reactivity is influenced by electronic effects of other substituents on the ring. cu.edu.eg In the context of covalent inhibitors, the reactivity of nucleophilic amino acid residues like lysine (B10760008) is of significant interest. researchgate.net Studies on the reaction of electrophiles with amino acids have shown that the reactivity generally follows the order of nucleophilicity, which can be perturbed by the local protein environment. researchgate.netnih.gov The reactivity of the amino group in this compound is expected to follow similar principles, making it a target for electrophilic attack.

Reactions of the Sulfonamide Functional Group

The sulfonamide group (-SO2NH2) is another key reactive center in the molecule, participating in the formation of sulfonylureas and undergoing nucleophilic substitution.

Sulfonylureas are a significant class of compounds, often synthesized from sulfonamides. researchgate.net Traditional methods for sulfonylurea synthesis involve the reaction of sulfonamides with isocyanates or N-sulfonyl carbamate (B1207046) derivatives. researchgate.net However, these methods can be limited by the weak nucleophilicity of the sulfonamide and the challenges of handling isocyanates. researchgate.net

More recent and environmentally friendly methods have been developed. One such approach involves the reaction of amines with diphenyl carbonate to form carbamates, which then react with sulfonamides to produce sulfonylureas in high yields. rsc.org Another innovative, metal-free process allows for the direct reaction of sulfonamides with amides in a green solvent to form sulfonylureas at room temperature. nih.gov This method proceeds through the in-situ generation of an isocyanate intermediate. nih.gov

ReactantsProductKey Features
Sulfonamide, IsocyanateSulfonylureaTraditional method researchgate.net
Amine, Diphenyl Carbonate, SulfonamideSulfonylureaAvoids hazardous reagents rsc.org
Sulfonamide, AmideSulfonylureaMetal-free, one-pot synthesis nih.gov

This table summarizes different synthetic routes to sulfonylureas starting from sulfonamides.

The nitrogen atom within the sulfonamide group can act as a nucleophile, enabling the synthesis of various N-substituted derivatives through nucleophilic substitution reactions. smolecule.com Additionally, the sulfonyl group itself can be the target of nucleophilic attack. For instance, sulfonyl fluorides, which are related to sulfonamides, react with nucleophilic amino acid residues. rsc.org While they react rapidly with cysteine, the resulting adducts are often unstable. rsc.org In contrast, stable adducts are formed with tyrosine and lysine. rsc.org The reactivity of these sulfonyl-containing compounds can be modulated by the electronic properties of the aromatic ring. rsc.org

Fluorine-Mediated Reactivity

The presence of the fluorine atom at the 2-position of the benzene ring significantly influences the electronic properties and, consequently, the reactivity of this compound. The high electronegativity of fluorine acts as an electron-withdrawing group, which can affect the nucleophilicity of the amino group and the acidity of the sulfonamide protons. This electronic modulation can fine-tune the molecule's reactivity in the various reactions discussed above. The combination of the fluorine atom's electronegativity and the sulfonamide group's reactivity is a key factor in the distinct chemical behavior and biological activity of this compound compared to its non-fluorinated analogs. smolecule.com

Influence of Fluorine on Aromatic Substitution Patterns

The reactivity of the benzene ring in this compound towards aromatic substitution is governed by the interplay of its three substituents: the amino (-NH2) group, the fluorine (-F) atom, and the sulfonamide (-SO2NH2) group. Each group exerts distinct electronic effects—both inductive and resonance—that influence the rate and regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution (SEAr): In electrophilic aromatic substitution, an incoming electrophile attacks the electron-rich aromatic ring. The directing effects of the existing substituents determine the position of the new substituent.

Amino Group (-NH2): The amino group is a powerful activating group and a strong ortho, para-director. Its activating nature stems from its ability to donate its lone pair of electrons into the benzene ring via resonance, which significantly increases the ring's nucleophilicity. This donation of electron density is more pronounced at the positions ortho and para to the amino group. youtube.comncert.nic.in

Fluorine Atom (-F): Halogens like fluorine are a unique case. Due to its high electronegativity, fluorine is inductively electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene. However, like the amino group, it possesses lone pairs of electrons that can be donated through resonance, making it an ortho, para-director. youtube.com

Sulfonamide Group (-SO2NH2): The sulfonamide group is strongly electron-withdrawing due to the electronegativity of the oxygen and sulfur atoms. This effect deactivates the ring, making electrophilic substitution slower. It is a meta-director. youtube.com

In this compound, these effects combine. The powerful ortho, para-directing influence of the amino group at C4 and the ortho, para-directing fluorine at C2 are the dominant forces. The sulfonamide group at C1 deactivates the ring but directs incoming electrophiles to the C3 and C5 positions. The amino group strongly directs to its ortho positions (C3 and C5). The fluorine atom directs to its ortho position (C3) and its para position (C5). Therefore, electrophilic attack is strongly favored at the C3 and C5 positions, which are ortho to the activating amino group and meta to the deactivating sulfonamide group.

SubstituentPositionInductive EffectResonance EffectOverall Effect on RateDirecting Preference
-NH2 C4WithdrawingDonating (Strong)Activatingortho, para
-F C2Withdrawing (Strong)Donating (Weak)Deactivatingortho, para
-SO2NH2 C1Withdrawing (Strong)WithdrawingDeactivatingmeta

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution (SNAr) occurs when a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.orgmasterorganicchemistry.comlibretexts.org

In this context, the fluorine atom of this compound can act as a leaving group. The reaction is promoted by the strong electron-withdrawing sulfonamide group, which is ortho to the fluorine. This placement helps to stabilize the negative charge that develops in the ring during the nucleophilic attack. In SNAr reactions, the reactivity of halogens as leaving groups is typically F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. wikipedia.orgnih.govacs.org This is because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the high electronegativity of fluorine, rather than the breaking of the carbon-halogen bond. libretexts.org Therefore, the fluorine atom at C2 is susceptible to displacement by strong nucleophiles.

Mechanistic Pathways in Derivatization

SN2 Type Reaction Mechanisms

It is critical to distinguish that a classic SN2 (bimolecular nucleophilic substitution) reaction mechanism does not occur directly on an aromatic ring carbon. The geometry of the sp²-hybridized carbon and the steric hindrance of the ring prevent the backside attack required for an SN2 reaction. wikipedia.org

However, the term "SN2 type" can be used to describe the bimolecular nature of the nucleophilic aromatic substitution (SNAr) mechanism. This pathway involves two steps:

Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. This step is typically the slow, rate-determining step. libretexts.org

Elimination: The aromaticity of the ring is restored by the departure of the leaving group (fluoride ion). libretexts.org

For this compound, the presence of the electron-withdrawing sulfonamide group ortho to the fluorine atom is crucial for activating the ring toward this SNAr pathway. The group stabilizes the anionic Meisenheimer complex through resonance, lowering the activation energy for the reaction. While less common, concerted SNAr pathways, where bond-forming and bond-breaking occur in a single transition state, have also been proposed for some fluoroarenes. acs.orgnih.gov

Additionally, SN2 reactions can occur at the sulfonamide group itself. The nitrogen atom of the primary sulfonamide can be deprotonated to form an anion, which can then act as a nucleophile in subsequent SN2 reactions. Conversely, the hydrogen atoms on the sulfonamide nitrogen can be substituted via acylation or alkylation reactions. ncert.nic.in

Radical Pathways in Related Functionalizations

While the ionic pathways described above are common, radical mechanisms offer alternative routes for functionalizing sulfonamides and related aromatic compounds. These reactions often involve the generation of highly reactive radical intermediates that can participate in C-H functionalization or other coupling reactions.

Recent research has highlighted methods for generating sulfonyl radicals from sulfonamides for use in synthetic applications. For instance, photocatalytic strategies can convert sulfonamides into sulfonyl radical intermediates, which can then be used in reactions like the hydrosulfonylation of alkenes. nih.govacs.org This provides a method for late-stage functionalization, diversifying the chemical space accessible from a sulfonamide precursor. nih.govacs.org

Derivatization and Analog Synthesis

Synthesis of Substituted Sulfanilamide (B372717) Derivatives

The primary amino group of 4-amino-2-fluorobenzenesulfonamide is a key handle for derivatization. Standard synthetic methodologies for sulfanilamide derivatives can be readily applied. For instance, condensation reactions with substituted aromatic aldehydes can yield imine derivatives (Schiff bases). nih.gov Subsequent reduction of these Schiff bases, typically with a reducing agent like sodium borohydride, affords the corresponding secondary amines, leading to a class of N-substituted this compound derivatives. nih.gov This approach allows for the introduction of a wide variety of substituents on the phenyl ring of the benzylamine (B48309) moiety, enabling the systematic exploration of structure-activity relationships.

Another strategy involves the reaction of the amino group with various acylating or sulfonylating agents. For example, reaction with sulfonyl chlorides in the presence of a base like triethylamine (B128534) can be used to introduce an additional sulfonamide linkage, creating more complex structures. mdpi.com These reactions are generally efficient and provide a straightforward route to a library of substituted sulfanilamide analogs.

Preparation of Complex Heterocyclic Scaffolds Incorporating Fluorinated Sulfonamides

The inherent reactivity of the functional groups in this compound makes it a valuable building block for the synthesis of more complex heterocyclic structures. These scaffolds are often designed to mimic the structural features of biologically active molecules or to introduce novel pharmacophoric elements.

Benzo[d]imidazole-Linked Sulfonamide Derivatives

The synthesis of benzo[d]imidazole-linked sulfonamide derivatives often involves multi-step sequences. A common approach begins with the reaction of an appropriately substituted aminobenzenesulfonamide with ammonium (B1175870) thiocyanate (B1210189) in an acidic medium to form a thiourea (B124793) derivative. nih.gov This intermediate can then undergo cyclization reactions to form a benzothiazole (B30560) ring system. Further chemical transformations can then be performed to construct the imidazole (B134444) ring, which is subsequently linked to the sulfonamide moiety. nih.gov While the direct use of this compound in these specific multi-step syntheses is not explicitly detailed in the provided results, the general principles of benzimidazole (B57391) synthesis from aniline (B41778) precursors are well-established and could be adapted. nih.govmdpi.com The synthesis often involves the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde or carboxylic acid derivative.

Naphthoquinone Sulfonamide Derivatives

The synthesis of naphthoquinone sulfonamide derivatives can be achieved through various routes. One common method involves the reaction of a suitable naphthoquinone precursor, such as 2,3-dichloro-1,4-naphthoquinone, with an amino-functionalized compound. mdpi.comresearchgate.net In the context of this compound, the amino group could potentially act as the nucleophile, displacing a leaving group on the naphthoquinone ring to form a C-N bond and link the two moieties. The reaction conditions for such transformations often involve a suitable solvent and may require a base to facilitate the reaction. researchgate.netnih.gov The resulting naphthoquinone sulfonamides combine the structural features of both parent molecules, potentially leading to novel biological activities. nih.gov

Sulfonimidate and Sulfonimidamide Precursors

Recent advances in synthetic methodology have demonstrated the conversion of sulfenamides and sulfinamides into sulfonimidamides. mdpi.com This transformation often involves an NH and O transfer reaction mediated by hypervalent iodine reagents. While the direct application to this compound is not explicitly described, the underlying chemistry suggests its potential as a precursor. The amino group of this compound could be transformed into a sulfenamide, which could then be subjected to these newer synthetic methods to generate the corresponding sulfonimidamide. This opens up a pathway to a class of sulfur-containing compounds with aza-analogs of the sulfonamide group. mdpi.com

Functionalization for Bioimaging and Advanced Materials

The unique electronic properties imparted by the fluorine atom and the sulfonamide group make this compound and its derivatives attractive for applications in bioimaging and materials science. The modification of these compounds can lead to molecules with tailored fluorescence properties, making them suitable as probes for biological systems.

For instance, derivatives of this compound have been explored for their potential in bioimaging due to their ability to modify fluorescence for enhanced imaging resolution. The introduction of specific functional groups can tune the photophysical properties of the molecule, allowing for the development of fluorescent probes for specific cellular targets or processes.

Synthesis of Related Fluorinated Amino Acid and Peptide Analogues

The incorporation of fluorine into amino acids and peptides is a well-established strategy to modulate their physicochemical and biological properties. rsc.org While the direct conversion of this compound into a fluorinated amino acid is not a straightforward transformation, the principles of fluorinated amino acid synthesis can be applied to create related analogs.

Synthetic strategies for fluorinated amino acids often involve either the use of fluorinated building blocks or the direct fluorination of amino acid precursors. rsc.orgmdpi.com For example, methods like the Erlenmeyer azalactone synthesis can be employed, starting from fluorinated benzaldehydes. nih.gov Although not directly utilizing this compound, this highlights the broader context of synthesizing aromatic fluorinated amino acids. The knowledge gained from these syntheses could potentially inform the design of novel peptide analogs incorporating structural elements derived from this compound. The introduction of such fluorinated moieties can enhance the metabolic stability and binding affinity of peptides. nih.govnih.gov

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Amino-2-fluorobenzenesulfonamide. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer primary structural confirmation by identifying the different chemical environments of the hydrogen and carbon atoms.

The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons and the protons of the amino (-NH₂) and sulfonamide (-SO₂NH₂) groups. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The strongly electron-withdrawing fluorine atom and sulfonamide group, and the electron-donating amino group, create a unique electronic environment for each aromatic proton. The protons of the -NH₂ and -SO₂NH₂ groups are typically broad and their chemical shifts can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. ucl.ac.uk

The ¹³C NMR spectrum provides information on each of the six carbon atoms in the benzene ring. oregonstate.edu The chemical shifts are highly sensitive to the attached functional groups. The carbon atom directly bonded to the fluorine atom (C-2) will exhibit a large downfield shift and will appear as a doublet due to one-bond carbon-fluorine (¹JCF) coupling. Other carbons will also show smaller couplings to fluorine over multiple bonds (ⁿJCF). mdpi.com The carbons attached to the amino (C-4) and sulfonamide (C-1) groups are also shifted to characteristic positions. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical substituent effects in related structures. Actual experimental values may vary.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-3 6.5 - 6.7 102 - 105 (d, ²JCF)
H-5 6.5 - 6.7 115 - 118 (d, ²JCF)
H-6 7.5 - 7.8 128 - 130
C-1 - 125 - 130
C-2 - 158 - 162 (d, ¹JCF)
C-3 6.5 - 6.7 102 - 105 (d, ²JCF)
C-4 - 150 - 153
C-5 6.5 - 6.7 115 - 118 (d, ²JCF)
C-6 7.5 - 7.8 128 - 130
NH₂ 4.0 - 5.0 (broad) -

d = doublet, J = coupling constant

Multidimensional NMR for Structure Confirmation

To unambiguously assign all proton and carbon signals and confirm the substitution pattern of the aromatic ring, multidimensional NMR experiments are utilized. youtube.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically those on adjacent carbons. sdsu.edu For this compound, COSY would show cross-peaks between H-5 and H-6, confirming their ortho relationship. A weaker, four-bond coupling might also be observed between H-3 and H-5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). columbia.edu It allows for the definitive assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding, already-assigned proton from the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). columbia.edu This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For instance, the H-6 proton would show an HMBC correlation to C-4 and C-2, while the H-3 proton would correlate to C-1 and C-5, unequivocally confirming the arrangement of substituents on the ring.

¹⁹F-based NMR: Given the presence of fluorine, experiments involving the ¹⁹F nucleus can be highly informative. nih.gov ¹H-¹⁹F and ¹³C-¹⁹F correlation spectra can provide direct evidence of through-space or through-bond connectivities involving the fluorine atom, further solidifying the structural assignment.

Mass Spectrometry

Mass spectrometry (MS) is a key analytical technique that provides information about the mass, and therefore the molecular weight and elemental composition, of a compound. It also offers structural insights through the analysis of fragmentation patterns.

LC-MS and UPLC-MS Techniques for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-performance variant, Ultra-Performance Liquid Chromatography (UPLC-MS), are workhorse methods for determining the purity and confirming the identity of synthesized compounds. bldpharm.com In a typical setup, the compound is passed through a chromatography column (commonly a reversed-phase C18 column) which separates it from any impurities. The eluent from the column is then introduced into the mass spectrometer.

The purity of a this compound sample is assessed by the resulting chromatogram; a pure sample should ideally exhibit a single, sharp peak at a characteristic retention time. The mass spectrometer provides confirmation of the compound's identity by detecting its molecular ion. In positive ion mode, this would be the protonated molecule [M+H]⁺, with an expected mass-to-charge ratio (m/z) of 191.03.

High-Resolution Mass Spectrometry and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the compound's elemental formula. For this compound, an exact mass measurement confirming the formula C₆H₇FN₂O₂S would provide definitive proof of its identity.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation, which provides valuable structural information. The fragmentation pattern of this compound is expected to show characteristic losses related to the sulfonamide group. Common fragmentation pathways for aromatic sulfonamides include:

Loss of sulfur dioxide (SO₂): A neutral loss of 64 Da.

Cleavage of the C-S bond: This would result in a fragment corresponding to the aminofluorophenyl radical cation.

Cleavage of the S-N bond: This would generate a C₆H₅FN-SO₂⁺ fragment and an NH₂ radical.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino group is a characteristic fragmentation for amines. libretexts.org

Analysis of these specific fragment ions helps to confirm the presence and arrangement of the functional groups within the molecule.

Table 2: Predicted HRMS Data and Major Fragments for this compound

Ion/Fragment Formula Calculated m/z
[M+H]⁺ [C₆H₈FN₂O₂S]⁺ 191.0345
[M-SO₂+H]⁺ [C₆H₈FN₂]⁺ 127.0671

X-ray Crystallographic Analysis

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can yield accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

As of this writing, a search of publicly available crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. If suitable crystals were grown, such an analysis would provide ultimate confirmation of the molecular structure and offer insights into the solid-state packing and intermolecular forces governing its crystal form.

Determination of Unit Cell Parameters and Space Group

The determination of unit cell parameters and the space group of a crystalline solid is achieved through single-crystal X-ray diffraction. This technique provides the fundamental lattice parameters (a, b, c, α, β, γ) that define the repeating unit of the crystal, as well as the symmetry operations (space group) that describe the arrangement of molecules within that unit.

Although a specific crystal structure determination for this compound is not readily found in the surveyed literature, analysis of related compounds provides insight into the expected data. For instance, the crystal structure of 2-amino-4-methylpyridinium 4-nitrobenzenesulfonate was found to be monoclinic with the space group P2(1)/n. mdpi.com Another example, N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, crystallized in the orthorhombic space group P212121. mdpi.com For this compound, obtaining single crystals suitable for X-ray diffraction would be the first step. The subsequent analysis would yield its unique unit cell dimensions and space group, which are critical for unambiguous identification and for understanding its solid-state packing.

Table 1: Illustrative Unit Cell Parameters for Related Sulfonamide Compounds

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
2-amino-4-methylpyridininum 4-nitrobenzenesulfonateMonoclinicP2(1)/n8.76911.09014.11990102.3590 mdpi.com
1,2,4-triazolo [4',3':2,3]pyridazino[4,5-b]indoleTriclinicP-15.930810.969514.7966100.501098.6180103.8180 mdpi.com
N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazideOrthorhombicP2121218.197410.669612.9766909090 mdpi.com

Note: This table is for illustrative purposes to show the type of data obtained from X-ray crystallography and does not represent data for this compound.

Precise Bond Lengths, Bond Angles, and Torsion Angles

Following the determination of the unit cell, a full structural solution from X-ray diffraction data provides the precise coordinates of each atom. From these coordinates, it is possible to calculate accurate bond lengths, bond angles, and torsion angles within the molecule. This geometric information is vital for understanding the compound's conformation, steric interactions, and electronic structure.

For this compound, key parameters of interest would include the S-N and S-O bond lengths of the sulfonamide group, the C-S bond to the benzene ring, and the C-F and C-N bonds. The bond angles around the sulfur atom would reveal the geometry of the sulfonamide group, which is typically a distorted tetrahedron. Torsion angles, such as those describing the orientation of the amino group and the sulfonamide group relative to the benzene ring, are also critical for defining the molecule's three-dimensional shape. While specific values for the title compound are not available, data from related structures illustrate the precision of such measurements.

Table 2: Representative Bond Lengths and Angles for a Sulfonamide Moiety

ParameterDescriptionTypical Value (Å or °)
S=OSulfonyl group double bond~ 1.43 Å
S-NSulfonamide bond~ 1.63 Å
S-CSulfur-Carbon bond~ 1.76 Å
O-S-OAngle between sulfonyl oxygens~ 120°
N-S-CAngle involving nitrogen and carbon~ 107°
O-S-NAngle involving oxygen and nitrogen~ 107°

Note: These are generalized values and the actual values for this compound would be influenced by the fluorine and amino substituents.

Elucidation of Supramolecular Assembly and Hydrogen Bonding Networks

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice. This packing is governed by intermolecular forces, with hydrogen bonding being particularly significant in sulfonamides due to the presence of N-H and O atoms. The amino group (-NH2) and the sulfonamide group (-SO2NH2) in this compound are both capable of participating in hydrogen bonds as donors and acceptors.

The elucidation of the hydrogen bonding network is crucial for understanding the compound's physical properties, such as melting point and solubility. In the crystal structure, one would expect to see intermolecular hydrogen bonds of the N-H···O type, where the hydrogen atoms of the amino and sulfonamide groups interact with the oxygen atoms of the sulfonamide group of neighboring molecules. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. The presence of the fluorine atom may also lead to weaker C-H···F interactions, further influencing the crystal packing.

Chromatographic Techniques for Purification and Analysis (e.g., HPLC)

Chromatographic techniques are indispensable for the purification and analysis of pharmaceutical compounds and research chemicals. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for assessing the purity of this compound and for its preparative purification.

An HPLC method for the analysis of this compound would typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compound between the stationary phase and the mobile phase. Detection is commonly achieved using a UV detector, as the benzene ring in the molecule is a strong chromophore.

While a specific, validated HPLC method for this compound is not detailed in the available literature, methods for similar compounds have been developed. For example, the analysis of 4-(2-Aminoethyl)benzenesulfonamide utilizes a mixed-mode stationary phase with a mobile phase of water, acetonitrile, and sulfuric acid, with detection at 220 nm. bldpharm.com The development of a robust HPLC method for this compound would require optimization of parameters such as the column type, mobile phase composition (including pH), flow rate, and detection wavelength to achieve good resolution, peak shape, and sensitivity. Such a method would be essential for quality control, ensuring the identity and purity of the compound for research and development purposes.

Table 3: General Parameters for HPLC Method Development

ParameterOptions and Considerations
Stationary Phase (Column) Reversed-phase (C18, C8), HILIC, or mixed-mode columns.
Mobile Phase A mixture of aqueous buffer (e.g., phosphate, acetate) and organic modifier (e.g., acetonitrile, methanol).
Elution Mode Isocratic (constant mobile phase composition) or gradient (composition varies over time).
Flow Rate Typically 0.5 - 2.0 mL/min for analytical scale.
Detection UV-Vis spectrophotometry, with wavelength selection based on the analyte's UV spectrum.
Temperature Column temperature can be controlled to improve reproducibility and peak shape.

Computational and Theoretical Chemistry Studies

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a virtual window into the dynamic nature of molecules, capturing their movements and interactions over time. While specific MD studies exclusively focused on 4-Amino-2-fluorobenzenesulfonamide are not extensively documented in the provided results, the principles of MD are widely applied to similar sulfonamide-containing compounds and protein-ligand complexes. mdpi.comnih.gov

MD simulations typically involve several key steps:

System Setup: A 3D model of the molecule is placed in a simulation box, often solvated with water molecules to mimic physiological conditions.

Energy Minimization: The initial structure is optimized to remove any unfavorable atomic clashes or high-energy conformations. nih.gov

Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure, allowing the solvent and molecule to relax into a stable state.

Production Run: The simulation is run for an extended period, during which the trajectory of each atom is calculated and saved. elifesciences.org

These simulations can reveal important information about the conformational flexibility of this compound, identifying its preferred shapes and how it might interact with biological targets like enzymes or receptors. nih.govelifesciences.org For instance, MD simulations are instrumental in studying the binding of small molecules to proteins, providing insights into the stability of the complex and the key intermolecular interactions. mdpi.comnih.gov

Quantum Mechanical (QM) Calculations and Electronic Structure Analysis

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. indexcopernicus.comresearchcommons.org These methods provide a detailed picture of the electron distribution, molecular orbitals, and other quantum chemical descriptors. indexcopernicus.com

For sulfonamides, DFT calculations can elucidate:

Molecular Geometry: Optimization of the molecular structure to predict bond lengths, bond angles, and dihedral angles. indexcopernicus.com

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and charge transfer characteristics. indexcopernicus.com

Molecular Electrostatic Potential (MEP): The MEP map reveals the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. indexcopernicus.com

A study on various aminobenzenesulfonamides using the B3LYP/6-31G(d,p) method provided insights into their electronic structures. The calculated HOMO and LUMO energies helped to confirm the potential for intramolecular charge transfer. indexcopernicus.com Such analyses are foundational for understanding the reactivity and interaction mechanisms of this compound.

Table 1: Representative Quantum Chemical Data for Aminobenzenesulfonamides

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
2-Aminobenzenesulfonamide -6.01 -0.89 5.12
3-Aminobenzenesulfonamide -6.15 -0.98 5.17

Data adapted from a theoretical study on aminobenzenesulfonamides. The values for this compound would be expected to be influenced by the fluorine substituent. indexcopernicus.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

The synthesis of sulfonamides involves several potential reaction pathways. acs.orgorganic-chemistry.org Computational chemistry allows for the exploration of these pathways by locating the transition states (the highest energy point along the reaction coordinate) and calculating the activation energies. nih.govmdpi.com This information is critical for understanding the feasibility and rate of a reaction.

For example, in the synthesis of sulfonamides from sulfonyl chlorides and amines, computational models can be used to study the stepwise versus concerted mechanisms of S-N bond formation. organic-chemistry.org The energy profile of the reaction, which plots the energy of the system as it progresses from reactants to products, can be constructed to identify the rate-determining step. mdpi.com

The kinetic isotope effect (KIE) is a powerful experimental and computational tool for probing reaction mechanisms. dalalinstitute.comlibretexts.org It involves replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the change in the reaction rate. libretexts.org A significant change in rate (a primary KIE) suggests that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step. dalalinstitute.comyoutube.com

Computational models can predict KIEs, which can then be compared to experimental values to support or refute a proposed mechanism. libretexts.orgnih.gov For reactions involving sulfonamides, such as sulfuryl group transfer, isotope effect studies have been used to elucidate the nature of the transition state. nih.govnih.gov For instance, isotope effects at the nitrogen and oxygen atoms can provide information about the degree of bond cleavage in the transition state. nih.gov

Structure-Activity Relationship (SAR) Investigations through Computational Approaches

Understanding how the chemical structure of a molecule relates to its biological activity is a cornerstone of drug discovery. Computational methods play a vital role in elucidating these structure-activity relationships (SAR).

For fluorinated benzenesulfonamides, which have shown promise as inhibitors of amyloid-β aggregation, computational docking and SAR analysis have been employed to understand the key structural features required for activity. nih.govresearchgate.net These studies have shown that the specific arrangement of the benzenesulfonamide (B165840) core, a hydrophobic substituent, and a benzoic acid moiety is crucial for inhibitory action. nih.govresearchgate.net

Computational docking can predict the binding mode of this compound within the active site of a target protein, highlighting the important hydrogen bonds, hydrophobic interactions, and other forces that contribute to binding affinity. nih.gov By comparing the docking poses and calculated binding energies of a series of related compounds, researchers can build a robust SAR model. nih.govresearchgate.net

Prediction of Molecular Properties and Interactions

Computational models are increasingly used to predict a wide range of molecular properties, which can help to prioritize compounds for synthesis and testing. arxiv.org These predictions can include:

Physicochemical Properties: Solubility, lipophilicity (logP), and pKa can be estimated using various computational algorithms. nih.gov

ADME Properties: Absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for a drug's efficacy, can be predicted using quantitative structure-property relationship (QSPR) models.

Binding Affinity: The strength of the interaction between a ligand and its target protein can be estimated using methods like free energy perturbation (FEP) or molecular mechanics with generalized Born and surface area solvation (MM/GBSA).

For this compound, these predictive models can provide valuable information about its drug-like properties and its potential to interact with specific biological targets. arxiv.org

Advanced Research Applications in Chemical and Biochemical Sciences

Application as Versatile Chemical Building Blocks in Organic Synthesis

The distinct arrangement of functional groups in 4-Amino-2-fluorobenzenesulfonamide makes it a valuable starting material in organic synthesis. The amino group can act as a nucleophile or be transformed into other functionalities, while the sulfonamide and fluorine atom influence the molecule's reactivity and electronic properties.

Synthesis of Novel Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The reactivity of this compound lends itself to the construction of diverse heterocyclic frameworks. For instance, the amino group can participate in cyclization reactions to form nitrogen-containing rings. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the resulting heterocyclic molecules. Research has demonstrated the utility of aminoazoles as reagents in diversity-oriented synthesis, leading to a wide array of heterocyclic structures through various reaction pathways. frontiersin.org The synthesis of functionalized heterocyclic amino esters and amides with multiple stereocenters has been achieved through stereocontrolled ring-rearrangement metathesis, highlighting a pathway to complex cyclic systems. nih.gov Furthermore, the development of fluoroalkyl amino reagents has provided a powerful method for introducing fluorinated groups onto heterocyclic derivatives, which are crucial building blocks in pharmaceuticals and agrochemicals. nih.gov

Precursors for Complex Functional Molecules

Beyond the synthesis of foundational heterocyclic systems, this compound serves as a key intermediate in the assembly of more complex and functionally rich molecules. Its derivatives have been utilized as precursors in the synthesis of compounds designed to target specific biological pathways. For example, molecules derived from this scaffold have been investigated as potential dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). The ability to selectively modify the amino and sulfonamide groups allows for the systematic development of structure-activity relationships in drug discovery programs. The compound is also a component in the synthesis of trifunctional building blocks used for chemical probe synthesis, which are instrumental in chemical biology for studying biological targets. sigmaaldrich.com

Investigations into Enzyme Inhibition Mechanisms

The sulfonamide group is a well-established pharmacophore known for its ability to inhibit various enzymes, most notably carbonic anhydrases. The introduction of a fluorine atom can significantly modulate the inhibitory potency and selectivity of these compounds.

Carbonic Anhydrase Inhibition Studies

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in numerous physiological processes. Sulfonamides are a primary class of CA inhibitors. nih.gov Research has extensively explored fluorinated benzenesulfonamides for their inhibitory activity against various human CA isoforms. nih.gov The fluorine substituent can alter the electronic properties of the sulfonamide group, influencing its binding to the zinc ion in the enzyme's active site. nih.govnih.gov Studies have shown that the position and number of fluorine atoms on the benzene (B151609) ring are critical for both the affinity and selectivity of inhibition. For instance, many fluorinated benzenesulfonamides have been identified as potent, nanomolar inhibitors of several CA isoforms, including CA II, CA VII, and the tumor-associated CA IX and CA XII. nih.gov The binding interactions of these inhibitors have been elucidated through X-ray crystallography, providing a structural basis for their inhibitory activity. nih.gov

Below is a table summarizing the inhibitory activity of selected fluorinated sulfonamides against various carbonic anhydrase isoforms.

Compound ClassTarget CA IsoformsInhibition PotencyKey Findings
Fluorinated BenzenesulfonamidesCA I, II, VA, VI, VII, IX, XII, XIIINanomolar rangeThe position of fluorine substitution significantly impacts binding affinity and isoform selectivity. nih.gov
4-Fluorobenzenesulfonamide (B1215347)CA I, CA IINot specifiedBinds to the active site as an anion, with a stoichiometry of 2:1 (inhibitor:enzyme). nih.gov
Triazinyl Sulfonamide DerivativesmtCA1, mtCA2, mtCA3 (M. tuberculosis)Nanomolar to submicromolarEffective inhibitors of bacterial CAs, suggesting potential for novel antibacterial agents. nih.gov

Modulation of Biological Pathways in Experimental Models

The inhibition of specific enzymes by this compound and its derivatives can lead to the modulation of entire biological pathways. By targeting key enzymes, these compounds can serve as valuable tools to probe cellular signaling and metabolic processes in experimental models. For example, the inhibition of tumor-associated carbonic anhydrases like CA IX and CA XII by fluorinated sulfonamides can impact pH regulation in cancer cells, a critical factor in tumor progression and metastasis. nih.gov Furthermore, derivatives of this compound have been explored for their potential to inhibit other enzyme families, such as fatty acid binding proteins (FABPs), which are implicated in metabolic diseases and cancer. nih.gov The ability to synthetically modify the core structure allows for the development of selective inhibitors to dissect the roles of specific enzymes within complex biological networks.

Development of Novel Reagents and Catalytic Systems (Contextual role of fluorinated sulfonamides)

The unique properties of the fluorine atom and the sulfonamide group extend their utility beyond biological applications into the realm of chemical synthesis and catalysis. Fluorinated sulfonamides are increasingly recognized for their role in the development of novel reagents and catalytic systems.

The high stability of the sulfonyl fluoride (B91410) group has led to its use as an alternative to the more reactive sulfonyl chlorides in synthesis. acs.org Methods have been developed that employ catalysts, such as calcium triflimide, to activate sulfonyl fluorides for the synthesis of a wide range of sulfonamides under mild conditions. acs.org Furthermore, photosensitized nickel catalysis has emerged as a powerful technique for the formation of C-N bonds between sulfonamides and aryl halides, providing access to a broad array of N-aryl sulfonamides that are prevalent in drug discovery. princeton.edu

Fluorinated aromatic sulfonic acids, supported on matrices like polysiloxane, have been developed as solid acid catalysts. google.com These catalysts exhibit high activity in various acid-catalyzed reactions, including esterification and alkylation, and offer the advantage of being easily recoverable and reusable. google.com In the area of asymmetric synthesis, novel N-fluorobenzenesulfonimide (NFSI) derivatives have been designed for palladium-catalyzed aminofluorination reactions, enabling the synthesis of valuable β-fluoroamines. rsc.org These examples underscore the growing importance of fluorinated sulfonamides as versatile tools for advancing modern organic synthesis.

Chemical Biology Applications

Extensive investigation into the scientific literature and chemical databases reveals a notable absence of documented applications for This compound as a chemical probe or modulator within the field of chemical biology. While the broader class of sulfonamides has been explored for various biological activities, and fluorinated compounds are of significant interest in medicinal chemistry, specific research detailing the use of this particular compound in chemical biology research is not presently available.

Chemical probes are powerful tools used to study biological systems, and modulators can alter the function of biological targets. The development of such tools often involves extensive research to identify and characterize their interactions with specific biomolecules. The lack of published findings for This compound suggests that it has not been a primary focus of such research endeavors to date.

Consequently, there are no detailed research findings or corresponding data to present in the context of its use as a chemical probe or modulator. Further research would be required to determine if This compound possesses any utility in these specialized areas of chemical and biochemical sciences.

Q & A

Basic: What are the standard synthetic routes for 4-amino-2-fluorobenzenesulfonamide?

Answer:
The synthesis typically involves fluorinated benzenesulfonyl precursors and stepwise functionalization. A common route starts with 2-fluorobenzenesulfonyl chloride , which undergoes nucleophilic substitution with ammonia or protected amines to introduce the amino group. For example:

Sulfonylation : React 2-fluorobenzenesulfonyl chloride with aqueous ammonia under controlled pH (8–9) to yield the sulfonamide intermediate.

Amination : Introduce the amino group at the 4-position via electrophilic aromatic substitution using HNO₃/H₂SO₄ followed by reduction (e.g., Fe/HCl) .
Critical Parameters : Reaction temperature (0–5°C for sulfonylation) and stoichiometric excess of ammonia (1.5–2 eq) to minimize by-products .

Basic: How is this compound characterized analytically?

Answer:
Key characterization methods include:

  • NMR Spectroscopy : ¹H/¹⁹F NMR confirms substitution patterns (e.g., ¹⁹F chemical shift at ~-110 ppm for ortho-fluorine) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₆H₇FN₂O₂S; calc. 190.02 g/mol) and fragmentation patterns .
  • HPLC-Purity Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for research-grade material) .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance sulfonylation efficiency compared to dichloromethane .
  • Catalysis : Use of triethylamine (1.2 eq) as a base improves amino group substitution by neutralizing HCl by-products .
  • Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce side reactions like sulfonate ester formation .
    Data-Driven Example : A 15% yield increase was reported when switching from THF to DMF, attributed to better solubility of intermediates .

Advanced: How should researchers address contradictory spectral data (e.g., NMR vs. MS) for this compound?

Answer:
Contradictions often arise from:

  • Impurities : Trace solvents (e.g., DMSO) or residual reagents can distort NMR peaks. Purify via recrystallization (ethanol/water) and re-analyze .
  • Tautomerism : The sulfonamide group may exhibit tautomeric shifts in D₂O vs. CDCl₃. Confirm using 2D NMR (COSY, HSQC) to resolve ambiguities .
  • Ionization Artifacts : MS adducts (e.g., Na⁺ or K⁺) may inflate molecular weight. Use ESI-MS in negative ion mode for accurate mass determination .

Basic: What are the solubility properties of this compound in common solvents?

Answer:
The compound exhibits moderate solubility in:

  • Polar Solvents : DMSO (>50 mg/mL), DMF (~30 mg/mL).
  • Aqueous Buffers : Soluble at pH >7 due to deprotonation of the sulfonamide group (pKa ~10.2) .
  • Organic Solvents : Poor solubility in hexane or ether (<1 mg/mL).
    Note : Solubility can be enhanced via hydrochloride salt formation .

Advanced: What methodologies are recommended for evaluating the biological activity of this compound?

Answer:

  • Enzyme Inhibition Assays : Screen against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using a stopped-flow CO₂ hydration assay. IC₅₀ values <100 nM suggest high affinity .
  • In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 1–100 µM. Compare to positive controls (e.g., acetazolamide) .
  • Molecular Docking : Perform in silico studies with AutoDock Vina using crystal structures (PDB: 3KS3) to predict binding modes .

Advanced: How can computational modeling guide the design of derivatives with enhanced stability?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic effects of substituents (e.g., electron-withdrawing groups at the 4-position) .
  • MD Simulations : Simulate solvation dynamics in water/ethanol mixtures to predict aggregation tendencies .
  • QSAR Models : Use Hansch parameters to correlate logP with experimental stability data .

Basic: What precautions are necessary for handling this compound in the lab?

Answer:

  • Storage : Keep in airtight containers under nitrogen at 4°C to prevent oxidation .
  • Safety Gear : Use nitrile gloves and fume hoods to avoid dermal exposure (LD₅₀ >2000 mg/kg in rats, but potential irritant) .
  • Waste Disposal : Neutralize with 1M NaOH before disposal to hydrolyze reactive intermediates .

Advanced: How can researchers resolve discrepancies in reported bioactivity data across studies?

Answer:

  • Batch Analysis : Compare purity (via HPLC) and synthetic routes (e.g., Boc-protected intermediates vs. free amines) .
  • Assay Standardization : Use identical buffer conditions (e.g., 25 mM Tris-HCl, pH 7.4) and enzyme concentrations .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple sources, controlling for variables like cell passage number .

Advanced: What strategies mitigate by-product formation during large-scale synthesis?

Answer:

  • Process Monitoring : Use inline FTIR to detect intermediates like sulfonic acid derivatives early .
  • Catalytic Optimization : Replace stoichiometric bases with zeolites or solid-supported catalysts to reduce waste .
  • Crystallization Engineering : Employ anti-solvent (e.g., water) addition to precipitate pure product and exclude dimers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.